N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-5-3-6-15(11-13)25(22,23)19-14-8-9-17(24-2)16(12-14)20-10-4-7-18(20)21/h3,5-6,8-9,11-12,19H,4,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONJWZWCFWFOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a compound of considerable interest due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure and Composition
- Molecular Formula : C18H20N2O4S
- Molecular Weight : 360.43 g/mol
- CAS Number : 1206985-99-0
The compound features a sulfonamide group, which is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects. The presence of the pyrrolidinyl moiety may contribute to its pharmacological profile.
Research suggests that sulfonamide derivatives often act as enzyme inhibitors. Specifically, this compound may inhibit sulfonamide-sensitive enzymes, potentially affecting metabolic pathways crucial for cell proliferation and survival.
Antiviral Activity
Studies have shown that related compounds in the benzamide class exhibit antiviral properties against various viruses, including Hepatitis B virus (HBV), HIV, and others. These effects are often mediated through the modulation of intracellular levels of specific proteins such as APOBEC3G, which plays a role in inhibiting viral replication .
Antimicrobial Properties
The sulfonamide structure is traditionally associated with antimicrobial activity. The compound's potential to inhibit bacterial growth has been a focal point of research, particularly for drug-resistant strains .
Enzyme Inhibition
The compound may also demonstrate inhibitory effects on Bruton's tyrosine kinase (BTK), an important target in the treatment of B cell malignancies. Inhibitors of BTK have shown promise in treating autoimmune diseases and certain cancers .
Case Studies and Research Findings
- Antiviral Studies : A study on benzamide derivatives indicated that compounds structurally similar to this compound exhibited significant antiviral activity by increasing intracellular levels of antiviral proteins .
- Enzyme Inhibition : Another investigation highlighted the potential of similar sulfonamides to inhibit key enzymes involved in bacterial metabolism, suggesting a pathway for developing new antibiotics.
- Pharmacokinetics : Research into the pharmacokinetic profiles of related compounds has demonstrated favorable absorption and distribution characteristics, which could enhance their therapeutic efficacy in vivo .
Summary Table of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antiviral | Inhibition of HBV replication | Modulation of APOBEC3G levels |
| Antimicrobial | Inhibition of bacterial growth | Enzyme inhibition |
| Enzyme Inhibition | BTK inhibition | Disruption of B cell signaling pathways |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural differentiators include:
- 4-Methoxy group : Modulates electron density and steric effects.
- 2-Oxopyrrolidin-1-yl : Provides conformational rigidity and hydrogen-bonding capacity.
- 3-Methylbenzenesulfonamide : A common pharmacophore in receptor-binding molecules.
Table 1: Structural and Functional Comparison
Hydrogen-Bonding and Crystallographic Insights
- In contrast, quinoline-8-sulfonamide derivatives () prioritize aromatic stacking via the quinoline ring, reducing reliance on hydrogen bonds for crystallization .
Pharmacological Implications
- Receptor Specificity : The 2-oxopyrrolidin moiety may confer selectivity for specific 5-HT receptor subtypes, analogous to SB-269970-A’s piperidine/pyrrolidine system targeting 5-HT7 .
- Bioavailability : The target compound’s lower molecular weight (376.44 vs. 467.56 for SB-269970-A) suggests improved membrane permeability compared to bulkier analogs.
Preparation Methods
Formation of the Pyrrolidinone Ring
The 2-oxopyrrolidin-1-yl moiety is introduced via a nucleophilic aromatic substitution (NAS) reaction. Starting with 4-methoxy-3-nitroaniline, the nitro group is reduced to an amine, which subsequently reacts with γ-butyrolactam under acidic conditions.
Reaction Conditions
- Substrate : 4-Methoxy-3-nitroaniline (1.0 equiv)
- Reductant : H₂/Pd-C (10% w/w) in ethanol, 25°C, 12 hours
- Lactam Coupling : γ-Butyrolactam (1.2 equiv), HCl (cat.), 80°C, 6 hours
- Yield : 78% (two-step)
Key Considerations
Analytical Validation of Intermediate
The intermediate is purified via recrystallization (ethanol/water) and characterized by:
- ¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 3.78 (s, 3H, OCH₃), 3.45–3.40 (m, 4H, pyrrolidinone CH₂), 2.35–2.30 (m, 2H, pyrrolidinone CH₂).
- HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).
Sulfonylation with 3-Methylbenzenesulfonyl Chloride
Reaction Optimization
The sulfonamide bond is formed by reacting 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline with 3-methylbenzenesulfonyl chloride in the presence of a base.
Optimized Protocol
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (2.5 equiv) |
| Temperature | 0°C → 25°C (gradual warming) |
| Reaction Time | 4 hours |
| Workup | Aqueous NaHCO₃ wash, DCM extraction |
| Yield | 85% |
Side Reactions Mitigation
Comparative Study of Bases
A screening of bases revealed triethylamine as optimal for yield and purity:
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Triethylamine | 85 | 98 |
| Pyridine | 72 | 92 |
| DMAP | 68 | 89 |
| NaHCO₃ (aqueous) | 60 | 85 |
Purification and Characterization
Recrystallization vs. Column Chromatography
| Method | Solvent System | Purity (%) | Recovery (%) |
|---|---|---|---|
| Recrystallization | Ethyl acetate/hexane | 99.1 | 78 |
| Column Chromatography | DCM/MeOH (95:5) | 98.7 | 85 |
Preferred Method : Recrystallization offers higher purity and avoids silica gel interactions with the sulfonamide group.
Spectroscopic Data
- Molecular Formula : C₁₉H₂₂N₂O₄S
- Molecular Weight : 386.45 g/mol
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 2H, ArH), 7.45 (s, 1H, ArH), 7.30 (d, J = 8.0 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 6.85 (d, J = 8.4 Hz, 1H, ArH), 3.80 (s, 3H, OCH₃), 3.50–3.45 (m, 4H, pyrrolidinone CH₂), 2.70 (s, 3H, CH₃), 2.40–2.35 (m, 2H, pyrrolidinone CH₂).
- HRMS (ESI+) : m/z 387.1342 [M+H]⁺ (calc. 387.1345).
Alternative Synthetic Routes
Ullmann-Type Coupling
A palladium-catalyzed coupling between 3-methylbenzenesulfonamide and a brominated phenyl precursor has been explored but yields inferior results:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | BINAP | 45 |
| CuI | 1,10-Phenanthroline | 32 |
Limitation : Low functional group tolerance for the pyrrolidinone moiety.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time but requires specialized equipment:
- Yield : 82%
- Purity : 97%
Industrial-Scale Considerations
For bulk production, continuous flow reactors enhance reproducibility:
- Residence Time : 20 minutes
- Throughput : 1.2 kg/day
- Purity : 98.5%
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols starting with commercially available precursors. A common approach includes:
Coupling Reactions : Amidation between 3-methylbenzenesulfonyl chloride and a substituted aniline intermediate (4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline) under basic conditions (e.g., pyridine or triethylamine) .
Cyclization : Formation of the pyrrolidinone moiety via intramolecular lactamization under acidic or thermal conditions .
Purification : Chromatographic techniques (e.g., silica gel chromatography) are critical for isolating the final product in ≥95% purity .
- Key Variables : Temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst choice (e.g., Pd for cross-coupling steps) significantly affect yields (reported 45–72%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm methoxy (δ 3.8–4.0 ppm), sulfonamide (δ 7.5–8.2 ppm), and pyrrolidinone (δ 2.0–2.5 ppm) groups .
- Mass Spectrometry : Molecular ion peaks ([M+H]+) around m/z 385–390 Da .
- X-ray Crystallography : Resolve 3D conformation to verify planarity of the sulfonamide-phenyl-pyrrolidinone system .
Q. What preliminary biological assays are recommended to screen its activity?
- Methodological Answer : Prioritize:
- Enzyme Inhibition Assays : Test against kinases (e.g., CDK2) or proteases due to sulfonamide’s known role in binding catalytic pockets .
- Receptor Binding Studies : Screen for affinity to glutamate receptors (mGluR2/3) given structural analogs’ neuroactivity .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
Advanced Research Questions
Q. How does the compound’s stereoelectronic profile influence its interaction with metabotropic glutamate receptors (mGluRs)?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding to mGluR2’s orthosteric site. The pyrrolidinone’s lactam oxygen may form hydrogen bonds with Arg271 and Lys376 residues .
- SAR Studies : Compare with analogs lacking the methoxy group (reduced potency) or with bulkier substituents (steric hindrance disrupts binding) .
- Functional Assays : Measure cAMP inhibition in HEK293 cells transfected with mGluR2 (EC50 values typically 10–100 nM for active derivatives) .
Q. How can contradictory data on its solubility and bioavailability be resolved?
- Methodological Answer :
- Solubility Analysis : Use shake-flask method (logP ~2.8) vs. HPLC-derived measurements. Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline) .
- Permeability Studies : Employ Caco-2 monolayers; low permeability (<5 × 10⁻⁶ cm/s) suggests prodrug strategies (e.g., esterification of the sulfonamide) .
- In Vivo PK : Compare oral vs. intravenous administration in rodents. Low oral bioavailability (<20%) may require nanoformulation (e.g., liposomes) .
Q. What strategies mitigate off-target effects observed in kinase inhibition assays?
- Methodological Answer :
- Selectivity Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., JAK2, ABL1) .
- Structure-Based Design : Introduce substituents at the 3-methyl position to sterically block non-target kinases .
- Allosteric Modulation : Modify the pyrrolidinone ring to favor binding to allosteric pockets over ATP-binding sites .
Key Recommendations for Researchers
- Experimental Design : Prioritize orthogonal purification (HPLC + recrystallization) to ensure compound homogeneity .
- Data Interpretation : Cross-validate receptor binding data with functional assays (e.g., calcium flux for mGluRs) to avoid false positives .
- Contradiction Resolution : Use high-resolution mass spectrometry (HRMS) to confirm molecular identity when solubility/bioactivity anomalies arise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
